[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-pyridin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-pyridin-2-ylmethanone: is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4One common method involves the use of Suzuki–Miyaura coupling reactions to form carbon-carbon bonds . The reaction conditions often include palladium catalysts and boronic acids or esters as reagents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium fluoride.
Major Products:
Oxidation: Formation of fluoro-methoxybenzaldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, it may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The spirocyclic structure provides a rigid framework that enhances its stability and bioavailability.
Comparison with Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Shares the fluoro and methoxy substituents but lacks the spirocyclic structure.
Indole Derivatives: These compounds also feature aromatic rings and are studied for their biological activities.
Uniqueness: The unique spirocyclic structure of [9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-pyridin-2-ylmethanone distinguishes it from other compounds, providing enhanced stability and specific interactions with biological targets.
Properties
IUPAC Name |
[9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-28-18-6-7-19(23)17(13-18)14-25-11-4-8-22(15-25)9-12-26(16-22)21(27)20-5-2-3-10-24-20/h2-3,5-7,10,13H,4,8-9,11-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLVTAAANUVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.